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Compound of Interest

Compound Name:
2-Chloro-5-methylphenyl

isocyanate

Cat. No.: B1352201 Get Quote

An In-depth Technical Guide to 2-Chloro-5-methylphenyl isocyanate

This technical guide provides a comprehensive overview of the molecular structure, properties,

synthesis, and reactivity of 2-Chloro-5-methylphenyl isocyanate, a key intermediate for

researchers, scientists, and professionals in drug development and materials science.

Molecular Structure and Chemical Identifiers
2-Chloro-5-methylphenyl isocyanate is an aromatic isocyanate compound. The structure

consists of a benzene ring substituted with a chloro group, a methyl group, and an isocyanate

functional group. The relative positions of these substituents are crucial to its reactivity and

properties. The isocyanate group is located at position 1, the chloro group at position 2, and the

methyl group at position 5.

The key chemical identifiers for this compound are summarized below.
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Chemical Identifiers

Structural Representations

2-Chloro-5-methylphenyl isocyanate

Formula: C8H6ClNO

has

CAS: 40398-03-6

is registered as

IUPAC: 2-Chloro-5-methylphenyl isocyanate

is named

SMILES: CC1=CC=C(Cl)C(N=C=O)=C1

is represented by

Synonyms: 4-Chloro-3-isocyanatotoluene

also known as

InChI: 1S/C8H6ClNO/c1-6-2-3-7(9)8(4-6)10-5-11/h2-4H,1H3

InChIKey: VLYGFJNRCFKJOB-UHFFFAOYSA-N

Click to download full resolution via product page

Figure 1. Logical relationship between chemical identifiers for the compound.

Table 1: Chemical Identifiers and Structural Information
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Identifier Value Reference

IUPAC Name
2-Chloro-5-methylphenyl

isocyanate

Synonyms

4-Chloro-3-isocyanatotoluene,

1-chloro-2-isocyanato-4-

methylbenzene

CAS Number 40398-03-6

Molecular Formula C8H6ClNO

SMILES CC1=CC=C(Cl)C(N=C=O)=C1

InChI
InChI=1S/C8H6ClNO/c1-6-2-3-

7(9)8(4-6)10-5-11/h2-4H,1H3

InChIKey
VLYGFJNRCFKJOB-

UHFFFAOYSA-N

Physicochemical Properties
The physical and chemical properties of 2-Chloro-5-methylphenyl isocyanate are essential

for handling, storage, and application in synthetic chemistry.

Table 2: Physicochemical Data
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Property Value Notes Reference

Molecular Weight 167.59 g/mol [1]

Appearance Liquid

Melting Point 39-42 °C (lit.)

Boiling Point 231.5 ± 20.0 °C
at 760 Torr

(Calculated)
[1]

Density 1.17 ± 0.1 g/cm³ at 20 °C (Calculated) [1]

Solubility
Very slightly soluble

(0.3 g/L)

in water at 25 °C

(Calculated)
[1]

Storage
2-8°C, Inert

atmosphere

Synthesis and Experimental Protocols
Aryl isocyanates are commonly synthesized from the corresponding aniline derivative. A

prevalent laboratory and industrial method is the reaction of the primary amine with phosgene

(COCl₂) or a phosgene equivalent like triphosgene.

General Synthesis Protocol: Phosgenation of 2-Chloro-
5-methylaniline
This is a representative protocol. Handling of phosgene or its equivalents requires extreme

caution and should only be performed by trained personnel in a well-ventilated fume hood with

appropriate safety measures.

Reaction Setup: A solution of 2-chloro-5-methylaniline is prepared in an inert, high-boiling

point solvent (e.g., chlorobenzene or toluene) within a reaction vessel equipped with a stirrer,

reflux condenser, and a gas inlet tube.

Phosgenation: Phosgene gas is bubbled through the solution, or a solution of triphosgene in

the same solvent is added dropwise. The reaction is typically performed at an elevated

temperature.
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Reaction Progression: The reaction proceeds through the formation of a carbamoyl chloride

intermediate, which then eliminates hydrogen chloride (HCl) to yield the isocyanate. The

reaction can be monitored by the cessation of HCl evolution.

Work-up and Purification: Upon completion, the reaction mixture is purged with an inert gas

(e.g., nitrogen) to remove excess phosgene and HCl. The solvent is then removed under

reduced pressure. The crude 2-Chloro-5-methylphenyl isocyanate is purified by vacuum

distillation.
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Synthetic Workflow

Start: 2-Chloro-5-methylaniline
in inert solvent

Add Phosgene (COCl2)
or Triphosgene

Heat Reaction Mixture
(Reflux)

Monitor HCl Evolution

Purge with N2

Reaction Complete

Solvent Removal
(Reduced Pressure)

Vacuum Distillation

End Product:
2-Chloro-5-methylphenyl isocyanate

Click to download full resolution via product page

Figure 2. General experimental workflow for the synthesis of the title compound.
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Chemical Reactivity and Applications
The isocyanate (-N=C=O) functional group is highly electrophilic at the central carbon atom,

making it susceptible to nucleophilic attack. This reactivity is the basis for its utility in the

synthesis of a wide range of derivatives.

Reaction with Alcohols: Forms urethane (carbamate) linkages. This is the foundational

reaction for polyurethane synthesis.

Reaction with Amines: Forms urea derivatives. This is widely used in drug development to

synthesize bioactive molecules.

Reaction with Water: Leads to the formation of an unstable carbamic acid, which

decarboxylates to yield the corresponding primary amine (2-chloro-5-methylaniline) and

carbon dioxide.

These reactions make 2-Chloro-5-methylphenyl isocyanate a valuable building block in the

synthesis of pharmaceuticals, agrochemicals, and polymers. For instance, a structurally related

compound, 5-chloro-2-methylphenyl isocyanate, is utilized in synthesizing N,N'-disubstituted

ureas and thioureas, as well as chiral stationary phases for chromatography.

Reactivity Pathways

Products

2-Chloro-5-methylphenyl
isocyanate

Urethane Derivative
+ Alcohol (R'-OH)

Urea Derivative+ Amine (R'-NH2)

Amine + CO2+ Water (H2O)

Click to download full resolution via product page
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Figure 3. Key reactivity pathways of the isocyanate functional group.

Spectroscopic Data
Structural elucidation of 2-Chloro-5-methylphenyl isocyanate and its derivatives relies on

standard spectroscopic techniques.

Table 3: Expected Spectroscopic Features

Technique Feature Expected Signal

FT-IR N=C=O stretch
Strong, sharp absorption band

around 2250-2275 cm⁻¹

¹H NMR Aromatic Protons

Signals in the aromatic region

(~7.0-7.5 ppm) exhibiting

splitting patterns consistent

with a 1,2,4-trisubstituted

benzene ring.

Methyl Protons
A singlet for the -CH₃ group,

typically around 2.3-2.5 ppm.

¹³C NMR Isocyanate Carbon

Signal for the -N=C=O carbon,

typically in the range of 120-

130 ppm.

Aromatic Carbons

Six distinct signals for the

aromatic carbons, with

chemical shifts influenced by

the chloro, methyl, and

isocyanate substituents.

Methyl Carbon
A signal for the -CH₃ carbon,

typically around 20-25 ppm.

Safety and Handling
2-Chloro-5-methylphenyl isocyanate is a hazardous chemical and must be handled with

appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab
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coat. All manipulations should be carried out in a chemical fume hood.

Table 4: Hazard Identification

Hazard Classification Description Reference

Respiratory Sensitization

May cause allergy or asthma

symptoms or breathing

difficulties if inhaled.

[1]

Skin Irritation Causes skin irritation. [1]

Eye Irritation Causes serious eye irritation. [1]

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away

from moisture and incompatible materials such as acids, bases, alcohols, and amines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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